5-bromo-N-cyclopentylpyridin-2-amine
Overview
Description
5-bromo-N-cyclopentylpyridin-2-amine is a chemical compound with the molecular formula C₁₀H₁₃BrN₂. It is known for its applications in various scientific research fields, including drug discovery, organic synthesis, and catalysis studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-cyclopentylpyridin-2-amine typically involves the bromination of N-cyclopentyl-2-pyridinamine. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent under controlled temperature conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using similar bromination techniques as those used in laboratory settings. The process would involve optimizing reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-cyclopentylpyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridinamine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
5-bromo-N-cyclopentylpyridin-2-amine is utilized in several scientific research applications, including:
Drug Discovery: It serves as a building block for the synthesis of potential pharmaceutical compounds.
Organic Synthesis: The compound is used in the synthesis of complex organic molecules.
Catalysis Studies: It is employed in catalysis research to study reaction mechanisms and develop new catalytic processes.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-cyclopentylamino-3-nitropyridine: Another brominated pyridinamine derivative with similar structural features.
5-Bromo-N-cyclopentyl-2-furamide: A related compound with a furan ring instead of a pyridine ring.
Uniqueness
5-bromo-N-cyclopentylpyridin-2-amine is unique due to its specific substitution pattern and the presence of both bromine and cyclopentyl groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various research applications.
Properties
IUPAC Name |
5-bromo-N-cyclopentylpyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2/c11-8-5-6-10(12-7-8)13-9-3-1-2-4-9/h5-7,9H,1-4H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GODSMMHYDCNXOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=NC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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